2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenoxy group and a pyridinyl moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the Pyridinyl Intermediate: The pyridinyl moiety can be synthesized by reacting 4-methoxy-6-methyl-2-oxopyridine with an alkylating agent.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyridinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the pyridinyl moiety.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it could interact with enzymes or receptors, modulating their activity. The fluorophenoxy and pyridinyl groups may play a role in binding to the target site, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide
- 2-(4-bromophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide may impart unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics compared to its chloro or bromo analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-12-9-15(23-2)10-17(22)20(12)8-7-19-16(21)11-24-14-5-3-13(18)4-6-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAXJJMOWSORGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)COC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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